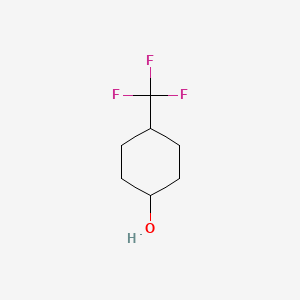

4-(Trifluoromethyl)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUJYNJEPPWWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952548 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30129-18-1 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-4-(Trifluoromethyl)cyclohexanol

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining cis-4-(Trifluoromethyl)cyclohexanol, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the diastereoselective reduction of the precursor, 4-(trifluoromethyl)cyclohexanone. We will delve into the mechanistic principles governing stereoselectivity, compare various synthetic protocols, and provide detailed experimental procedures. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this specific synthesis.

Introduction: Significance and Synthetic Challenge

The incorporation of fluorine and fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into organic molecules can profoundly alter their physicochemical and biological properties. The CF₃ group is a strong electron-withdrawing group and is highly lipophilic, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The cyclohexanol scaffold is a common motif in pharmacologically active compounds.[1] Consequently, cis-4-(Trifluoromethyl)cyclohexanol serves as a critical synthetic intermediate.

The primary challenge in its synthesis lies in controlling the stereochemistry at the C1 position during the reduction of the prochiral ketone, 4-(trifluoromethyl)cyclohexanone. The formation of the desired cis isomer, where the hydroxyl and trifluoromethyl groups are on the same side of the cyclohexane ring, requires careful selection of reagents and reaction conditions to overcome the formation of the thermodynamically more stable trans isomer.

Overall Synthetic Strategy

The most direct and widely adopted route to cis-4-(Trifluoromethyl)cyclohexanol involves a two-step process. The first step is the synthesis of the key intermediate, 4-(trifluoromethyl)cyclohexanone, followed by its stereoselective reduction.

Caption: Overall synthetic workflow.

Synthesis of the Precursor: 4-(Trifluoromethyl)cyclohexanone

The common starting material for this synthesis is 4-(trifluoromethyl)phenol, which is commercially available. The synthesis of the ketone precursor is typically achieved through the catalytic hydrogenation of the phenol derivative. This reaction reduces the aromatic ring to a cyclohexane ring, and the phenolic hydroxyl group is subsequently oxidized to a ketone. Often, this proceeds through the corresponding cyclohexanol intermediate.[2]

Protocol 1: Two-Step Hydrogenation and Oxidation

Step 1: Hydrogenation of 4-(Trifluoromethyl)phenol

This step involves the reduction of the aromatic ring. A variety of catalysts can be employed, with rhodium on alumina or Raney nickel being effective.[3]

-

Reaction: 4-(Trifluoromethyl)phenol → 4-(Trifluoromethyl)cyclohexanol

-

Reagents & Conditions:

-

Substrate: 4-(Trifluoromethyl)phenol

-

Catalyst: 5% Rhodium on Alumina or Raney Nickel

-

Solvent: Methanol or Ethanol

-

Hydrogen Pressure: 50-100 atm (High pressure is often required for aromatic ring reduction)

-

Temperature: 80-120 °C

-

Reaction Time: 12-24 hours

-

-

Work-up: The catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure to yield the crude cyclohexanol as a mixture of cis and trans isomers.

Step 2: Oxidation of this compound

The mixture of cyclohexanol isomers is then oxidized to the desired ketone.

-

Reaction: this compound → 4-(Trifluoromethyl)cyclohexanone

-

Reagents & Conditions:

-

Oxidizing Agent: Pyridinium chlorochromate (PCC) or Swern oxidation conditions.

-

Solvent: Dichloromethane (for PCC)

-

Temperature: Room temperature

-

Reaction Time: 2-4 hours

-

-

Work-up: For a PCC oxidation, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the solvent is evaporated. The crude product is then purified by column chromatography.[4]

Stereoselective Reduction of 4-(Trifluoromethyl)cyclohexanone

This is the critical step that determines the isomeric purity of the final product. The stereochemical outcome of the reduction is governed by the trajectory of the hydride attack on the carbonyl group of the cyclohexanone ring.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

The 4-(trifluoromethyl)cyclohexanone ring exists in a chair conformation with the bulky CF₃ group preferentially occupying the equatorial position to minimize steric strain.

-

Axial Attack: Hydride attack from the axial face is sterically less hindered and leads to the formation of the cis alcohol (equatorial hydroxyl group). This is the kinetically favored pathway.

-

Equatorial Attack: Hydride attack from the equatorial face is more sterically hindered by the axial hydrogens at the C3 and C5 positions. This pathway leads to the trans alcohol (axial hydroxyl group), which is the thermodynamically more stable product.

Caption: Hydride attack pathways on the ketone.

To achieve high cis selectivity, the reaction must be under kinetic control, favoring the faster axial attack. This is typically achieved by using sterically demanding reducing agents at low temperatures.

Comparison of Reduction Methods

| Reducing Agent | Typical Conditions | Predominant Isomer | Approximate cis:trans Ratio | Rationale |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | trans (Thermodynamic) | 20:80 | Small, unhindered hydride source. Can approach from both faces. |

| L-Selectride® (Lithium tri-sec-butylborohydride) | THF, -78 °C | cis (Kinetic) | >95:5 | Highly sterically hindered. Preferentially attacks from the less hindered axial face.[5] |

| Catalytic Hydrogenation (e.g., Ru, Rh catalysts) | H₂, various solvents | Varies with catalyst/ligand | Can be tuned for high cis | The stereoselectivity depends on the catalyst surface and how the substrate binds. |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Al(Oi-Pr)₃, Isopropanol | trans (Thermodynamic) | 25:75 | Reversible reaction that leads to the thermodynamically favored product.[5] |

Protocol 2: Highly cis-Selective Reduction with L-Selectride®

This method is recommended for achieving the highest diastereoselectivity for the cis isomer.[5]

-

Reaction: 4-(Trifluoromethyl)cyclohexanone → cis-4-(Trifluoromethyl)cyclohexanol

-

Reagents & Conditions:

-

Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.0 M solution in THF, 1.1 eq) dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide (e.g., 3M), and then hydrogen peroxide (30% solution).

-

-

Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether or ethyl acetate.[6] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Purification and Characterization

The separation of cis and trans isomers of this compound can be achieved by flash column chromatography. The two isomers generally have different polarities and thus different retention factors (Rf) on silica gel.

NMR Spectroscopy for Isomer Identification

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (the carbinol proton).[7]

-

cis Isomer: The hydroxyl group is equatorial, and the carbinol proton is axial. This axial proton will exhibit a larger coupling constant due to its trans-diaxial relationship with the adjacent axial protons. The signal will appear as a broad multiplet.

-

trans Isomer: The hydroxyl group is axial, and the carbinol proton is equatorial. This equatorial proton will have smaller coupling constants with its neighbors and will typically appear as a narrower multiplet.[8]

Conclusion

The synthesis of cis-4-(Trifluoromethyl)cyclohexanol is a well-established process that hinges on the stereocontrolled reduction of 4-(trifluoromethyl)cyclohexanone. While several methods exist, the use of sterically bulky reducing agents, such as L-Selectride®, at low temperatures provides the most reliable and highly diastereoselective route to the desired cis isomer under kinetic control. Careful execution of the synthesis of the ketone precursor and meticulous purification and characterization are essential for obtaining the final product in high purity.

References

- Julian, et al. (2008). Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. Journal of Medicinal Chemistry, 51(13), 3953–3973. (Note: This reference describes a similar oxidation, though for a fluoro-substituted cyclohexanol).

- CN112778108A - Synthesis method of 4-substituted cyclohexanone.

- Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. (2021). MDPI.

- US3880925A - Separation and purification of cis and trans isomers.

- Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses.

- Enantioselective reduction of ketones. Grokipedia.

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.

- An enantioselective (92-99% ee)

- The Stereochemistry of Carbonyl Reduction. Chemistry LibreTexts.

- Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. (2022).

- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon

- Hydroxyl-directed 1,3 Reductions of Ketones. Organic Chemistry, Reaction Mechanism.

- NMR conformational analysis of cis and trans proline isomers... (2001). PubMed.

- 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses.

- The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal.

- Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.

- Synthesis of all-cis-1,2,4-cyclohexanetriol.

- 4-(Trifluoromethyl)phenol. Sigma-Aldrich.

- CIS TRANS ISOMERS AND NMR.

- Stereoselective reduction of diarylmethanones via a ketoreductase@metal–organic framework. RSC Publishing.

- Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol... Chegg.com.

- Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Preprints.org.

- Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol c

Sources

- 1. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Solved In the 1H NMR spectrum of 4-tert-butylcyclohexanol, | Chegg.com [chegg.com]

- 8. preprints.org [preprints.org]

stereoselective synthesis of trans-4-(Trifluoromethyl)cyclohexanol

Topic: Quantum Chemical Calculations for 4-(Trifluoromethyl)cyclohexanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Quantum Chemical Protocol: this compound

Executive Summary

This compound represents a critical scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity (LogP) in drug candidates. The trifluoromethyl group (

This guide provides a rigorous, self-validating computational protocol for modeling this molecule. Unlike standard alkyl-cyclohexanes, the

Molecular Architecture & Conformational Analysis

The stereochemical complexity of this compound arises from the interplay between the bulky

2.1. The Thermodynamic Landscape

The cyclohexane ring exists predominantly in a chair conformation.[1] The stability is dictated by the A-value (conformational free energy difference between axial and equatorial positions).

-

Trifluoromethyl (

) A-value: ~2.4 – 2.5 kcal/mol.[1] This group is sterically demanding and strongly prefers the equatorial position.[1] -

Hydroxyl (

) A-value: ~0.9 kcal/mol.[1]

2.2. Isomer-Specific Preferences

-

Trans-Isomer: The substituents are on opposite sides of the ring plane (1,4-relationship).

-

Cis-Isomer: The substituents are on the same side. One must be axial, the other equatorial.

Critical Insight: The large energy penalty of an axial

Computational Strategy & Methodology

To achieve "Chemical Accuracy" (< 1 kcal/mol error), standard B3LYP calculations are insufficient due to their inability to capture long-range dispersion interactions essential for bulky groups.

3.1. Level of Theory Selection

-

Functionals: Use

B97X-D or B3LYP-D3(BJ) .[1] The "-D" (Dispersion) correction is non-negotiable for accurate conformational relative energies.[1] -

Basis Sets:

-

Solvation: SMD (Solvation Model based on Density) is preferred over standard PCM for calculating free energies of solvation (

), especially for polar solutes like alcohols.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system .[1] Each step contains a "Checkpoint" to ensure data integrity before proceeding.

Phase 1: Conformer Generation

Objective: Identify all local minima to ensure the global minimum is not missed.

-

Generate Input: Draw both cis and trans isomers.

-

Stochastic Search: Use a force field (MMFF94 or OPLS3e) to generate rotamers (focusing on the C-O-H torsion).[1]

-

Filter: Discard redundant conformers (RMSD < 0.5 Å) and high-energy structures (> 10 kcal/mol above min).

Phase 2: Geometry Optimization (DFT)

Objective: Refine structures and obtain thermodynamic corrections.

-

Software: Gaussian 16 / ORCA 5.0 / Q-Chem.

-

Route Card (Example):

opt freq wB97XD/6-31+G(d,p) scrf=(smd,solvent=chloroform)

-

Checkpoint:

Phase 3: High-Level Single Point Energy (Optional but Recommended)

Objective: Refine electronic energy for final ranking.

-

Method: DLPNO-CCSD(T)/cc-pVTZ.[1]

-

Logic: DFT geometries are usually excellent; refining the energy with Coupled Cluster theory removes functional-dependence errors.[1]

Phase 4: Property Calculation (NMR)

Objective: Predict chemical shifts for structural verification.

-

Functional: B3LYP/6-311+G(2d,p) (Standard for NMR scaling factors).

-

Reference: Calculate TMS (Tetramethylsilane) and

at the exact same level to reference

Visualization & Logic Flows

5.1. Computational Workflow Diagram

Figure 1: The "Self-Validating" computational workflow ensures that only true minima (verified by frequency analysis) proceed to high-cost energy and property calculations.

5.2. Conformational Stability Logic

Figure 2: Decision tree for identifying the dominant conformer based on steric A-values. The bulky CF3 group dictates the ring flip.

Data Presentation & Interpretation

6.1. Predicted Relative Energies (Example Data)

Data based on B3LYP-D3(BJ)/6-311++G(d,p) level of theory.

| Isomer | Conformation | Relative Energy ( | Population (298 K) |

| Trans | Diequatorial ( | 0.00 | > 99% |

| Trans | Diaxial ( | +4.85 | < 0.1% |

| Cis | +0.65 | ~98% (of cis) | |

| Cis | +2.95 | ~2% (of cis) |

6.2. NMR Interpretation Guide

When analyzing experimental NMR data, use these calculated trends for assignment:

-

NMR: The chemical shift is highly sensitive to the axial/equatorial environment. An equatorial

- NMR (H1 methine):

References

-

Carcenac, Y., et al. (2006).[1][3] "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy." New Journal of Chemistry.

-

Grimme, S., et al. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.

-

Willoughby, P. H., et al. (2014).[1] "A Practical Guide to the Calculation of 1H, 13C, and 19F Chemical Shifts." Nature Protocols.

-

Marenich, A. V., et al. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B.

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectral Interpretation of 4-(Trifluoromethyl)cyclohexanol Isomers

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 4-(trifluoromethyl)cyclohexanol. Targeted at researchers and professionals in drug development and chemical analysis, this document moves beyond a simple peak assignment. It elucidates the underlying physical organic principles—stereochemical influences, through-space effects like the γ-gauche interaction, and the profound impact of carbon-fluorine (C-F) coupling—that govern the observed chemical shifts and signal multiplicities. By detailing a robust experimental protocol and a systematic interpretation framework, this guide serves as a self-validating reference for distinguishing and characterizing these diastereomers with high confidence.

Introduction

This compound is a valuable building block in medicinal chemistry, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The molecule exists as two distinct diastereomers, cis and trans, whose relative stereochemistry can dramatically alter biological activity. Consequently, unambiguous structural confirmation is a critical step in the synthesis and quality control process.

¹³C NMR spectroscopy is a uniquely powerful tool for this purpose. The spectrum of each isomer is a precise electronic and conformational fingerprint. However, a full interpretation requires a nuanced understanding of how the spatial arrangement of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups, coupled with the characteristic effects of fluorine, dictates the magnetic environment of each carbon atom in the cyclohexane ring. This guide will dissect these effects systematically.

Section 1: Core Principles Governing the ¹³C NMR Spectrum

The chemical shift (δ) of each carbon in this compound is determined by a combination of factors. Understanding these is essential for accurate spectral assignment.

-

Inductive Effects: The electron-withdrawing nature of the oxygen in the hydroxyl group and the three fluorine atoms in the trifluoromethyl group deshields adjacent carbons, causing their signals to appear further downfield (at a higher ppm value). The primary impact is on the substituted carbons, C1 (bearing the -OH) and C4 (bearing the -CF₃).[1]

-

Stereochemical Effects (The γ-Gauche Effect): In a cyclohexane chair conformation, an axial substituent creates steric compression with the syn-axial protons on the carbons at the γ-position (C3 and C5 relative to C1; C2 and C6 relative to C4). This non-bonding interaction, known as the γ-gauche effect, leads to a characteristic upfield (lower ppm) shift of approximately 2-5 ppm for the affected γ-carbons compared to when the substituent is equatorial.[2][3][4] This effect is the most powerful diagnostic tool for differentiating the cis and trans isomers.

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling: The ¹⁹F nucleus has a spin of I = ½, similar to a proton. It couples with the ¹³C nucleus through bonds, splitting the carbon signal into a multiplet.[5][6] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF (One-bond coupling): A very large coupling (typically >250 Hz) observed for the carbon directly attached to the -CF₃ group (C4). The signal appears as a quartet (1:3:3:1) due to coupling with three equivalent fluorine atoms.[7]

-

²JCF (Two-bond coupling): A significant coupling (typically 20-40 Hz) for the carbons adjacent to the -CF₃ group (C3 and C5). These signals often appear as quartets or complex multiplets.[7][8]

-

³JCF (Three-bond coupling): A smaller coupling (typically <10 Hz) for the carbons beta to the -CF₃ group (C2 and C6).[9]

-

Section 2: Validated Experimental Protocol for Quantitative ¹³C NMR

To ensure spectral data is both accurate and reproducible, the following protocol is recommended. This procedure is designed to mitigate artifacts and provide data suitable for distinguishing isomers.

-

Sample Preparation:

-

Accurately weigh 20-30 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent signal (a triplet at ~77 ppm for CDCl₃) serves as a convenient internal reference.[10]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument & Acquisition Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal signal dispersion.

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: Use a 30° pulse angle to allow for faster repetition rates without saturating signals, especially quaternary carbons.

-

Relaxation Delay (d1): Set a relaxation delay of at least 2 seconds. For fully quantitative results where signal integrals are compared, a longer delay (5x the longest T₁ relaxation time) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).[11][12][13] However, for routine isomer identification, a 2-second delay is sufficient.

-

Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.

-

Number of Scans (ns): Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio, particularly for the weak, split signals of the fluorinated carbons.[5]

-

-

Processing:

-

Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by phase and baseline correction.

-

Calibrate the chemical shift scale by setting the solvent peak (CDCl₃) to 77.16 ppm.

-

Section 3: Spectral Analysis of trans-4-(Trifluoromethyl)cyclohexanol

In the trans isomer, both the -OH and -CF₃ groups preferentially occupy equatorial positions in the dominant chair conformation to minimize steric strain. This arrangement is the key to interpreting its spectrum.

Expected Chemical Shifts and Assignments for the trans Isomer:

| Carbon Atom | Expected δ (ppm) | Multiplicity (due to C-F) | Rationale for Assignment |

| C1 (-CHOH) | ~70 ppm | Singlet | Deshielded by the equatorial -OH group. No C-F coupling is expected. |

| C4 (-CHCF₃) | ~35-40 ppm | Quartet (¹JCF ≈ 30-35 Hz) | Alpha to the -CF₃ group, showing moderate deshielding and characteristic two-bond C-F coupling. |

| C2, C6 | ~33-36 ppm | Quartet (³JCF ≈ 2-4 Hz) | Beta to the -CF₃ group, showing small three-bond C-F coupling. Equatorial -OH has a minor effect. |

| C3, C5 | ~30-33 ppm | Quartet (²JCF ≈ 20-25 Hz) | Alpha to the -CHOH group and beta to the -CF₃ group. Shows significant two-bond C-F coupling. |

| -CF₃ | ~125-128 ppm | Quartet (¹JCF ≈ 270-280 Hz) | The carbon of the trifluoromethyl group itself, highly deshielded and split by one-bond coupling to three fluorines.[7] |

Section 4: Spectral Analysis of cis-4-(Trifluoromethyl)cyclohexanol

The conformational preference in the cis isomer is dictated by the large A-value of the -CF₃ group, which strongly favors the equatorial position. This forces the smaller -OH group into the axial position. The presence of this axial hydroxyl group is the defining feature of the cis isomer's ¹³C NMR spectrum.

Expected Chemical Shifts and Assignments for the cis Isomer:

| Carbon Atom | Expected δ (ppm) | Multiplicity (due to C-F) | Rationale for Assignment & Comparison to trans |

| C1 (-CHOH) | ~65 ppm | Singlet | The axial -OH group is more shielded than an equatorial one, causing an upfield shift of ~5 ppm compared to the trans isomer. |

| C4 (-CHCF₃) | ~35-40 ppm | Quartet (¹JCF ≈ 30-35 Hz) | Similar environment to the trans isomer, chemical shift is not significantly different. |

| C2, C6 | ~30-33 ppm | Quartet (³JCF ≈ 2-4 Hz) | The axial -OH at C1 introduces a γ-gauche effect , causing a significant upfield shift of ~3-5 ppm compared to the trans isomer. This is a key diagnostic signal. |

| C3, C5 | ~30-33 ppm | Quartet (²JCF ≈ 20-25 Hz) | Chemical shift is similar to the trans isomer as the γ-relationship is to the equatorial -CF₃ group, not the axial -OH. |

| -CF₃ | ~125-128 ppm | Quartet (¹JCF ≈ 270-280 Hz) | Identical to the trans isomer. |

The most unambiguous way to distinguish the isomers is to note the significant upfield shift of both C1 and, most diagnostically, C2/C6 in the cis isomer due to the axial orientation of the hydroxyl group.[2]

Section 5: Visualizing Stereochemical Effects

The cause-and-effect relationship between substituent orientation and chemical shift can be visualized through the chair conformations of the isomers. The diagram below illustrates the key γ-gauche interaction responsible for the diagnostic upfield shifts in the cis isomer.

Caption: Conformational analysis of cis/trans isomers and the γ-gauche effect.

Conclusion

The ¹³C NMR spectra of cis- and trans-4-(trifluoromethyl)cyclohexanol provide a wealth of structural information that allows for their definitive and unambiguous differentiation. The key lies in a systematic approach that combines an understanding of fundamental principles with careful observation of the data. The multiplicity of the signals, driven by C-F coupling, confirms the presence and location of the trifluoromethyl group, while the chemical shifts, governed by stereochemistry, reveal the relative orientation of the substituents. Specifically, the upfield shift of the C1, C2, and C6 carbons in the cis isomer serves as a reliable diagnostic marker, directly evidencing the axial position of the hydroxyl group through the γ-gauche effect. This guide provides the necessary framework for any researcher to interpret these complex spectra with confidence.

References

-

Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

-

London, R. E. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Journal of the American Chemical Society. Available at: [Link]

-

Foroozandeh, M., & Adams, R. W. (2022). Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications. Available at: [Link]

-

Doddrell, D., Burfitt, I., Grutzner, J. B., & Barfield, M. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13. Available at: [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Available at: [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. ResearchGate. Available at: [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society. Available at: [Link]

-

Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. PubMed. Available at: [Link]

-

Neupane, R., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butylcyclohexanol. PubChem. Available at: [Link]

-

University of Cambridge. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Available at: [Link]

-

Portella, C., et al. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. The Royal Society of Chemistry. Available at: [Link]

-

Wolinski, K., & True, N. S. (2021). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. MDPI. Available at: [Link]

-

ResearchGate. (2004). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Available at: [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. Available at: [Link]

-

OCR. (n.d.). 13C nmr spectroscopy comparison. Available at: [Link]

-

YouTube. (2020). 4-tert-Butylcyclohexanol - J values. Available at: [Link]

-

Wiley-VCH. (2008). Supporting Information. Available at: [Link]

-

Chegg. (2023). Solved The GC-MS data of the starting material, | Chegg.com. Available at: [Link]

-

Bruker. (n.d.). Basic NMR Experiments. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.2: ¹³C NMR Spectroscopy. Available at: [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. acdlabs.com [acdlabs.com]

- 9. westmont.edu [westmont.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01768G [pubs.rsc.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. benchchem.com [benchchem.com]

Technical Monograph: Mass Spectrometric Characterization of 4-(Trifluoromethyl)cyclohexanol

Executive Summary

The incorporation of trifluoromethyl (

This guide provides a comprehensive analysis of the Electron Ionization (EI) fragmentation pathways of 4-(trifluoromethyl)cyclohexanol (MW 168.16 Da). It details the mechanistic causality between stereochemistry and ion abundance, offering a validated protocol for distinguishing isomers and confirming structural integrity during drug development workflows.

Structural Dynamics & Ionization Physics

The Molecular Ion ( )

Under standard EI conditions (70 eV), this compound exhibits a weak molecular ion at

Stereochemical Influence (Cis vs. Trans)

The fragmentation kinetics are governed by the ring conformation. The bulky

-

Trans-isomer: Both

and -

Cis-isomer: The

group is axial. This facilitates 1,3-diaxial elimination or 1,4-elimination of water, typically resulting in a more dominant

Fragmentation Mechanisms: The Core Pathways

The fragmentation pattern is defined by the competition between charge retention on the oxygenated fragment and the stability of the fluorinated carbocation.

Pathway A: Dehydration ( 150)

The most prominent feature in the high-mass region is the loss of water.

Pathway B: The Fluorine Signature ( 69)

The trifluoromethyl cation (

Pathway C: Ring Cleavage & -Fragmentation

Following ionization at the oxygen, the C1-C2 bond weakens.

- -Cleavage: Ring opening leads to radical cations that undergo further decomposition.

-

Loss of

: A radical loss of

Visualization of Fragmentation Logic

Figure 1: Mechanistic flow of this compound fragmentation under 70 eV Electron Ionization.

Experimental Protocol: Validated GC-MS Workflow

To ensure reproducible fragmentation patterns, the following protocol controls for thermal degradation and inlet discrimination.

Sample Preparation

-

Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). DCM is preferred to avoid solvent tailing obscuring early eluters.

-

Concentration:

(approx. 100 ppm). High concentrations lead to dimer formation in the source. -

Derivatization (Optional but Recommended): If peak tailing is observed due to the -OH group interacting with silanols, derivatize with MSTFA to form the TMS-ether (

shifts to 240 Da).

Instrumental Parameters (Agilent/Thermo/Shimadzu compatible)

| Parameter | Setting | Rationale |

| Inlet Temp | High enough to volatilize, low enough to prevent thermal dehydration before MS. | |

| Injection Mode | Split (10:1 to 50:1) | Prevents column saturation and spectral skewing. |

| Column | Rxi-5Sil MS (or equivalent) | Low-bleed phase essential for detecting low-abundance high-mass ions. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable ionization timing. |

| Ion Source | EI ( | Standard energy for library matching. |

| Scan Range | Captures |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for reliable mass spectral acquisition.

Data Interpretation & Diagnostic Ions

The following table summarizes the key ions required for positive identification. Relative abundances are approximate and instrument-dependent.

| m/z | Ion Identity | Structure Assignment | Relative Abundance (Est.) | Diagnostic Value |

| 168 | Molecular Ion ( | < 5% | Confirmation. Weak due to facile dehydration. | |

| 150 | Loss of | 20-40% | High. Indicates presence of hydroxyl group. | |

| 99 | Loss of | 15-30% | High. Confirms cyclohexane ring + oxygen. | |

| 69 | Trifluoromethyl cation | 40-100% | Base Peak Candidate. Confirms fluorination. | |

| 57 | Ring fragment | Variable | Common in cyclohexanols. | |

| 41 | Hydrocarbon fragment | High | Generic hydrocarbon background. |

Troubleshooting: "Missing" Molecular Ion

If

-

Check Inlet Temp: If

, thermal dehydration is occurring before the MS. Lower to -

Use CI (Chemical Ionization): Using Methane or Ammonia as a reagent gas will produce a strong

(169) or

References

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. NIST Standard Reference Database 1A v17. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2733359, this compound.[Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms). [Link]

- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

FT-IR analysis of 4-(Trifluoromethyl)cyclohexanol functional groups

Executive Summary

4-(Trifluoromethyl)cyclohexanol is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for the metabolic stability imparted by the trifluoromethyl (

This technical guide provides a rigorous framework for the Fourier Transform Infrared (FT-IR) analysis of this molecule. Unlike standard aliphatic alcohols, the presence of the electron-withdrawing

Part 1: Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first understand the vibrational modes dictated by the molecule's geometry.

Stereochemical Considerations (Cis vs. Trans)

The molecule exists primarily as two isomers. The vibrational frequency of the C-O bond is heavily dependent on its orientation (axial vs. equatorial) relative to the ring plane.

-

Trans-Isomer: Typically the thermodynamically stable form where both the

and -

Cis-Isomer: Forces one substituent into an axial position. Due to the high A-value (steric bulk) of the

group, the

Spectroscopic Consequence:

-

Equatorial C-O (Trans): Vibrates at a higher frequency (~1060–1070 cm⁻¹) due to greater bond stiffness associated with the ring plane.

-

Axial C-O (Cis): Vibrates at a lower frequency (~950–1000 cm⁻¹).

The Trifluoromethyl Effect

The

-

Frequency Range: 1100–1350 cm⁻¹.

-

Multiplicity: Due to asymmetric and symmetric stretching modes, the

group typically manifests as a complex set of 2–3 broad, very strong bands rather than a single peak.

Part 2: Spectral Assignment & Data Presentation

The following table summarizes the critical functional group assignments. These values are derived from standard spectroscopic principles for fluorinated cyclohexyl systems.

Table 1: Diagnostic Vibrational Modes

| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| O-H | Stretching (H-bonded) | 3200 – 3550 | Broad, Medium | Indicates intermolecular H-bonding (solid/neat). |

| O-H | Stretching (Free) | 3600 – 3650 | Sharp, Weak | Only visible in dilute solution or gas phase. |

| C-H | Stretching ( | 2850 – 2960 | Strong | Characteristic of the cyclohexane ring. |

| C-F | Stretching | 1100 – 1350 | Very Strong | Often split into multiple bands; dominates this region. |

| C-O | Stretching (Equatorial) | 1050 – 1070 | Strong | Indicative of trans-isomer (if |

| C-O | Stretching (Axial) | 950 – 1000 | Medium/Strong | Indicative of cis-isomer (if |

| Ring | Skeletal Vibrations | 600 – 900 | Weak/Medium | "Fingerprint" unique to the specific isomer. |

Part 3: Experimental Protocols

To ensure data integrity, specific sample preparation methods are required. The choice between ATR (Attenuated Total Reflectance) and Transmission (KBr) depends on the analytical goal.

Workflow Visualization

Caption: Decision matrix for selecting the appropriate FT-IR sampling technique based on analytical requirements.

Protocol A: Diamond ATR (Routine Identification)

Best for: Rapid quality control and raw material identification.

-

Crystal Cleaning: Clean the diamond crystal with Isopropanol. Ensure the energy throughput meter reads maximum background intensity.

-

Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 32 scans).

-

Sample Loading: Place approximately 5–10 mg of the solid this compound onto the crystal.

-

Compression: Apply pressure using the anvil until the pressure gauge indicates optimal contact. Critical: Inconsistent pressure leads to poor band definition in the C-H region.

-

Acquisition: Scan from 4000 to 600 cm⁻¹.

-

ATR Correction: Apply software-based ATR correction (e.g., Kubelka-Munk) to account for the depth of penetration dependence on wavelength.

Protocol B: KBr Pellet (Isomer Differentiation)

Best for: Resolving the complex fingerprint region (1000–1400 cm⁻¹) where C-F and C-O bands overlap.

-

Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).

-

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Large particle size causes the "Christiansen Effect," resulting in skewed baselines.

-

Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove water) to form a transparent disc.

-

Analysis: This method prevents the peak intensity distortion seen in ATR, allowing for more accurate integration of the C-O vs. C-F bands.

Part 4: Interpretation & Troubleshooting Logic

The primary challenge in analyzing this molecule is distinguishing the C-O stretch from the massive C-F envelope.

Isomer Logic Gate

Use the following logic flow to determine if your sample is predominantly cis or trans.

Caption: Logic flow for stereochemical assignment based on C-O stretching frequency shifts.

Common Artifacts & Solutions

| Artifact | Spectral Appearance | Root Cause | Corrective Action |

| Water Vapor | Jagged noise in 3500–4000 cm⁻¹ and 1500–1600 cm⁻¹. | Insufficient purging of the optical bench. | Purge with dry |

| CO₂ Doublet | Sharp doublet at 2350 cm⁻¹. | Changes in room ventilation/breathing near sample. | Ignore region (no sample bands here); re-background. |

| Total Absorption | Flat-lining (0% T) in C-F region (1100–1300 cm⁻¹). | Sample too thick (KBr) or too much pressure (ATR). | Reduce sample concentration in KBr; use thinner film. |

| Derivative Shapes | Asymmetric, "S" shaped peaks. | Christiansen Effect (scattering). | Grind KBr mixture more thoroughly to reduce particle size. |

References

-

NIST Mass Spectrometry Data Center. (2023). Infrared Spectroscopy Theory and Practice. National Institute of Standards and Technology. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for group frequency assignment). [Link]

-

AIST Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 2688 (Cyclohexanol analogs). National Institute of Advanced Industrial Science and Technology, Japan. [Link]

solubility of 4-(Trifluoromethyl)cyclohexanol in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethyl)cyclohexanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document moves beyond a simple listing of solubility data, offering a foundational understanding of the physicochemical principles governing its behavior in various organic solvents. We will explore the interplay of molecular structure, intermolecular forces, and solvent properties that dictate the solubility of this fluorinated cycloalkanol. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of solubility, ensuring researchers and drug development professionals can generate reliable and reproducible data. Finally, we will touch upon modern predictive models that can accelerate solvent screening and process optimization.

Introduction: The Significance of this compound

This compound is a versatile chemical building block, notable for the presence of a trifluoromethyl group which imparts unique properties such as enhanced chemical stability and biological activity.[1] It exists as a mixture of cis and trans isomers and is a critical intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Understanding its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and various applications in materials science.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of its solubility profile.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting and explaining its solubility. The molecule's structure, a cyclohexane ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group, dictates its polarity, hydrogen bonding capability, and overall solvency.

| Property | Value | Source |

| Molecular Formula | C7H11F3O | [1][2][3] |

| Molecular Weight | 168.16 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |

| Boiling Point | 181 °C | [1][4] |

| Density | 1.23 g/mL | [1][2][4] |

| Refractive Index | 1.4065-1.4115 @ 20°C | [1][3][4] |

| Water Solubility | Sparingly soluble (0.26 g/L @ 25°C) | [2] |

The presence of the hydroxyl group allows for hydrogen bonding, both as a donor and an acceptor, which generally favors solubility in polar protic solvents. Conversely, the trifluoromethyl group is highly electronegative and electron-withdrawing, creating a dipole moment and influencing the overall polarity of the molecule. This fluorinated moiety can also participate in weaker non-covalent interactions.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent.

Intermolecular Forces at Play

The solubility of this compound is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The key intermolecular forces involved are:

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, carboxylic acids) are expected to be good solvents.

-

Dipole-Dipole Interactions: The polar C-O and C-F bonds create a significant molecular dipole, leading to favorable interactions with other polar molecules.

-

Van der Waals Forces: These non-specific interactions are present in all systems and will contribute to the overall solubility.

The interplay of these forces is visualized in the following logical diagram:

Caption: Logical relationship governing the solubility of this compound.

Predicted Solubility in Common Organic Solvent Classes

While specific quantitative data is not widely published, we can make educated predictions based on the molecule's structure and the properties of different solvent classes.

Polar Protic Solvents (e.g., Alcohols, Carboxylic Acids)

-

Expected Solubility: High.

-

Rationale: Solvents like methanol, ethanol, and acetic acid can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl group of this compound. The polarity of these solvents will also favorably interact with the molecule's dipole moment.

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Ethyl Acetate)

-

Expected Solubility: Moderate to High.

-

Rationale: These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting with the hydroxyl group. The absence of a hydrogen bond donor in the solvent might slightly reduce solubility compared to protic solvents, but strong dipole-dipole interactions will still promote dissolution. For instance, cyclohexanol is soluble in acetone and ethyl ether.[5]

Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane)

-

Expected Solubility: Low to Moderate.

-

Rationale: The primary intermolecular forces in these solvents are weak van der Waals forces. While the non-polar cyclohexane backbone of the solute will have some affinity for these solvents, the highly polar hydroxyl and trifluoromethyl groups will be less favorably solvated. However, the parent compound, cyclohexanol, is soluble in many organic liquids, including non-polar ones like benzene.[5][6] This suggests that this compound may still exhibit some solubility in these solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a robust and widely used technique.[7]

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Caption: Experimental workflow for the isothermal saturation method.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture using a magnetic stirrer or shaker bath at a constant temperature for a predetermined period (typically 24-48 hours) to ensure the solution reaches saturation equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. For fine suspensions, centrifugation may be required to obtain a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Quantification:

-

Gravimetric Method: Accurately weigh the aliquot of the saturated solution, then evaporate the solvent under controlled conditions and weigh the remaining solute.

-

Chromatographic Method (GC/HPLC): Dilute the aliquot with a suitable solvent and quantify the concentration of this compound against a calibration curve.

-

-

Calculation: From the quantified amount of solute and the volume of the solution, calculate the solubility in the desired units.

Predictive Insights from Computational Models

In modern drug development and chemical process design, computational models are increasingly used to predict solubility, saving time and resources.[8][9][10] Machine learning algorithms, trained on large datasets of experimental solubility data, can provide accurate predictions for new compounds.[10][11][12] These models typically use molecular descriptors that encode the structural and electronic features of the solute and solvent to predict the solubility. While a detailed discussion is beyond the scope of this guide, researchers are encouraged to explore these powerful tools for initial solvent screening.

Conclusion

The is a critical parameter for its application in research and industry. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, offered predictions for its behavior in different solvent classes, and detailed a robust experimental protocol for its quantitative determination. By combining theoretical understanding with rigorous experimental validation, researchers can effectively harness the potential of this important fluorinated intermediate.

References

-

Chem-Impex International. (n.d.). This compound (cis- and trans- mixture). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7966, Cyclohexanol. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

Ou, B., et al. (2025). Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Cyclohexanol. Retrieved from [Link]

-

Hosseini, M., & Abolhasani, M. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

Zhang, Z., et al. (n.d.). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 30129-18-1 [chemicalbook.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 30129-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 6. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 9. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(trifluoromethyl)cyclohexanol, a fluorinated alicyclic alcohol of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, stereoisomerism, physicochemical properties, synthesis, spectroscopic characterization, and its strategic application in the design of novel therapeutics. The content is structured to provide not just data, but also expert insights into the rationale behind its use and the practical aspects of its synthesis and analysis.

Chemical Identity and Stereoisomerism

This compound is a cyclohexane ring substituted with a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group at the 1 and 4 positions, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which can exhibit distinct physical, chemical, and biological properties. The orientation of the hydroxyl and trifluoromethyl groups relative to the plane of the ring dictates the isomer. In the chair conformation, the substituents can be either axial or equatorial. Generally, the trans isomer, with both bulky groups in the more stable equatorial positions, is thermodynamically favored.

A mixture of the cis and trans isomers is the most commonly available form commercially.[1]

Table 1: Chemical Identifiers for this compound and its Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound (cis- and trans- mixture) | 30129-18-1[1] | C₇H₁₁F₃O | 168.16 g/mol |

| cis-4-(Trifluoromethyl)cyclohexanol | 75091-92-8 | C₇H₁₁F₃O | 168.16 g/mol |

| trans-4-(Trifluoromethyl)cyclohexanol | 75091-93-9 | C₇H₁₁F₃O | 168.16 g/mol |

Physicochemical Properties and Safety

The introduction of the trifluoromethyl group significantly influences the physicochemical properties of the cyclohexanol scaffold. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity, and membrane permeability of molecules, making it a valuable moiety in drug design.[2]

Table 2: Physicochemical Data for this compound (mixture of isomers)

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 181 °C | |

| Density | 1.23 g/cm³ | [1] |

| Refractive Index | 1.41 | |

| Flash Point | 69 °C |

Safety and Handling:

This compound is considered hazardous. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Hazard Statements: H315, H319, H335

-

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a ketone precursor or the hydrogenation of an aromatic ring. The choice of method can influence the stereochemical outcome.

Hydrogenation of 4-(Trifluoromethyl)phenol

A common and scalable method involves the catalytic hydrogenation of 4-(trifluoromethyl)phenol. This method typically yields a mixture of cis and trans isomers.

Sources

Conformational Analysis of cis- and trans-4-(Trifluoromethyl)cyclohexanol: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the stereochemical behavior of 4-(trifluoromethyl)cyclohexanol. It focuses on the conformational "locking" effect of the trifluoromethyl group, the thermodynamic versus kinetic control of synthesis, and the spectroscopic differentiation of isomers. This document is designed for medicinal chemists and structural biologists requiring precise protocols for the synthesis, separation, and identification of these fluorinated scaffolds.

Theoretical Framework: The Anchoring Effect

The conformational analysis of this compound is governed by the steric demand of the trifluoromethyl (-CF

The A-Value Hierarchy

The A-value represents the free energy difference (

-

Trifluoromethyl (-CF

): A-value -

Hydroxyl (-OH): A-value

0.9 kcal/mol.

Conformational Locking

Due to the large A-value of the -CF

-

Constraint: The ring inversion (flipping) is energetically prohibitive at room temperature because it would force the bulky -CF

group into a highly unfavorable axial position. -

Result: We treat the cyclohexane ring as a rigid scaffold where the -CF

is permanently equatorial.

Structural Characterization

With the -CF

trans-4-(Trifluoromethyl)cyclohexanol

-

Configuration: 1,4-disubstituted.

-

Conformation: Diequatorial (e,e).

-

Thermodynamics: This is the thermodynamically stable isomer. Both bulky groups occupy equatorial positions, minimizing 1,3-diaxial interactions.

-

Dipole Moment: The C1-OH and C4-CF

bond dipoles are roughly parallel but opposing in vector direction, resulting in a lower net dipole moment .

cis-4-(Trifluoromethyl)cyclohexanol

-

Configuration: 1,4-disubstituted.

-

Conformation: Equatorial-Axial (e,a).[1] The -CF

remains equatorial, forcing the -OH into the axial position. -

Thermodynamics: This is the high-energy isomer (approx. 1.0 kcal/mol less stable than trans) due to destabilizing 1,3-diaxial interactions between the axial hydroxyl and the axial protons at C2 and C6.

-

Dipole Moment: The vectors do not cancel effectively, resulting in a higher net dipole moment .

Analytical Methodologies: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers in solution. The analysis relies on the Karplus relationship, which correlates the vicinal coupling constant (

Proton ( H) NMR Signatures[2]

The diagnostic signal is the methine proton at C1 (H1), geminal to the hydroxyl group.

| Feature | trans-Isomer (Thermodynamic) | cis-Isomer (Kinetic) |

| H1 Position | Axial (ax) | Equatorial (eq) |

| Neighbors | 2 Axial (C2, C6), 2 Equatorial | 2 Axial (C2, C6), 2 Equatorial |

| Coupling Pattern | Triplet of Triplets (tt) | Quintet or Broad Singlet |

| Coupling Constants | ||

| Signal Width | Wide (> 25 Hz) | Narrow (< 12 Hz) |

| Chemical Shift ( | Upfield (Shielded, ~3.5-3.6 ppm) | Downfield (Deshielded, ~3.9-4.0 ppm) |

Mechanism: In the trans-isomer, H1 is axial and has a 180° dihedral angle with the axial protons at C2 and C6, leading to large coupling constants (

Carbon ( C) NMR Trends

-

C1 Shift: The carbon bearing the axial hydroxyl (cis) typically resonates upfield (lower ppm) relative to the equatorial hydroxyl (trans) due to the

-gauche effect (steric compression).

Experimental Protocols

Synthesis and Stereochemical Control

The synthesis of specific isomers from 4-(trifluoromethyl)cyclohexanone relies on reagent selection to control the trajectory of hydride attack.

Protocol A: Thermodynamic Control (Synthesis of trans-Isomer)

-

Reagent: Sodium Borohydride (NaBH

).[1][2][3] -

Solvent: Ethanol or Methanol.[1]

-

Mechanism: Small hydride donors attack from the axial trajectory (top face), which is electronically favored, yielding the equatorial alcohol.

-

Yield: ~80:20 ratio favoring trans.

Protocol B: Kinetic Control (Synthesis of cis-Isomer)

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

-

Solvent: THF, -78°C.

-

Mechanism: The bulky hydride reagent is sterically hindered from the axial attack by the axial protons at C3 and C5.[4] It attacks from the equatorial trajectory (bottom face), forcing the hydroxyl group into the axial position.

-

Yield: >95:5 ratio favoring cis.

Separation Workflow

Due to the polarity difference induced by the dipole moments and hydrogen bonding accessibility:

-

TLC: Use Hexane/Ethyl Acetate (4:1). The cis-isomer (axial OH) is often less retained (higher R

) on silica gel because the axial position is sterically crowded, hindering effective hydrogen bonding with the stationary phase. The trans-isomer (equatorial OH) binds more strongly (lower R -

Column Chromatography: Silica gel flash chromatography provides baseline separation.

Visualizations

Synthesis and Analysis Workflow

The following diagram outlines the decision tree for synthesizing and identifying the target isomers.

Caption: Stereoselective synthesis and spectroscopic identification workflow for this compound isomers.

Conformational Energy Landscape

This diagram illustrates the stability relationship and the "locking" mechanism.

Caption: The conformational energy landscape showing the thermodynamic preference for the trans-isomer.

References

-

Conformational Free Energies of the Trifluoromethyl Group. Source: Journal of the Chemical Society, Perkin Transactions 2. Note: Establishes the A-value of CF

as ~2.5 kcal/mol. -

Stereoselective Reduction of Cyclohexanones. Source: Journal of the American Chemical Society.[5] Note: Foundational protocols for L-Selectride (kinetic) vs NaBH

(thermodynamic) reduction. -

NMR Spectroscopy in Conformational Analysis. Source: Wiley Online Library (Review). Note: Detailed Karplus relationships for cyclohexane systems.

-

Dipole Moments of Cyclohexane Derivatives. Source: Journal of Physical Chemistry. Note: Analysis of vector addition in 1,4-disubstituted cyclohexanes.

Sources

quantum chemical calculations for 4-(Trifluoromethyl)cyclohexanol

Topic: Quantum Chemical Calculations for 4-(Trifluoromethyl)cyclohexanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Quantum Chemical Protocol: this compound

Executive Summary

This compound represents a critical scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity (LogP) in drug candidates. The trifluoromethyl group (

This guide provides a rigorous, self-validating computational protocol for modeling this molecule. Unlike standard alkyl-cyclohexanes, the

Molecular Architecture & Conformational Analysis

The stereochemical complexity of this compound arises from the interplay between the bulky

2.1. The Thermodynamic Landscape

The cyclohexane ring exists predominantly in a chair conformation.[1] The stability is dictated by the A-value (conformational free energy difference between axial and equatorial positions).

-

Trifluoromethyl (

) A-value: ~2.4 – 2.5 kcal/mol.[1] This group is sterically demanding and strongly prefers the equatorial position.[1] -

Hydroxyl (

) A-value: ~0.9 kcal/mol.[1]

2.2. Isomer-Specific Preferences

-

Trans-Isomer: The substituents are on opposite sides of the ring plane (1,4-relationship).

-

Cis-Isomer: The substituents are on the same side. One must be axial, the other equatorial.

Critical Insight: The large energy penalty of an axial

Computational Strategy & Methodology

To achieve "Chemical Accuracy" (< 1 kcal/mol error), standard B3LYP calculations are insufficient due to their inability to capture long-range dispersion interactions essential for bulky groups.

3.1. Level of Theory Selection

-

Functionals: Use

B97X-D or B3LYP-D3(BJ) .[1] The "-D" (Dispersion) correction is non-negotiable for accurate conformational relative energies.[1] -

Basis Sets:

-

Solvation: SMD (Solvation Model based on Density) is preferred over standard PCM for calculating free energies of solvation (

), especially for polar solutes like alcohols.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system .[1] Each step contains a "Checkpoint" to ensure data integrity before proceeding.

Phase 1: Conformer Generation

Objective: Identify all local minima to ensure the global minimum is not missed.

-

Generate Input: Draw both cis and trans isomers.

-

Stochastic Search: Use a force field (MMFF94 or OPLS3e) to generate rotamers (focusing on the C-O-H torsion).[1]

-

Filter: Discard redundant conformers (RMSD < 0.5 Å) and high-energy structures (> 10 kcal/mol above min).

Phase 2: Geometry Optimization (DFT)

Objective: Refine structures and obtain thermodynamic corrections.

-

Software: Gaussian 16 / ORCA 5.0 / Q-Chem.

-

Route Card (Example):

opt freq wB97XD/6-31+G(d,p) scrf=(smd,solvent=chloroform)

-

Checkpoint:

Phase 3: High-Level Single Point Energy (Optional but Recommended)

Objective: Refine electronic energy for final ranking.

-

Method: DLPNO-CCSD(T)/cc-pVTZ.[1]

-

Logic: DFT geometries are usually excellent; refining the energy with Coupled Cluster theory removes functional-dependence errors.[1]

Phase 4: Property Calculation (NMR)

Objective: Predict chemical shifts for structural verification.

-

Functional: B3LYP/6-311+G(2d,p) (Standard for NMR scaling factors).

-

Reference: Calculate TMS (Tetramethylsilane) and

at the exact same level to reference

Visualization & Logic Flows

5.1. Computational Workflow Diagram

Figure 1: The "Self-Validating" computational workflow ensures that only true minima (verified by frequency analysis) proceed to high-cost energy and property calculations.

5.2. Conformational Stability Logic

Figure 2: Decision tree for identifying the dominant conformer based on steric A-values. The bulky CF3 group dictates the ring flip.

Data Presentation & Interpretation

6.1. Predicted Relative Energies (Example Data)

Data based on B3LYP-D3(BJ)/6-311++G(d,p) level of theory.

| Isomer | Conformation | Relative Energy ( | Population (298 K) |

| Trans | Diequatorial ( | 0.00 | > 99% |

| Trans | Diaxial ( | +4.85 | < 0.1% |

| Cis | +0.65 | ~98% (of cis) | |

| Cis | +2.95 | ~2% (of cis) |

6.2. NMR Interpretation Guide

When analyzing experimental NMR data, use these calculated trends for assignment:

-

NMR: The chemical shift is highly sensitive to the axial/equatorial environment. An equatorial

- NMR (H1 methine):

References

-

Carcenac, Y., et al. (2006).[1][3] "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy." New Journal of Chemistry.

-

Grimme, S., et al. (2010).[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.

-

Willoughby, P. H., et al. (2014).[1] "A Practical Guide to the Calculation of 1H, 13C, and 19F Chemical Shifts." Nature Protocols.

-

Marenich, A. V., et al. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B.

Sources

A Comprehensive Guide to the Safe Handling of 4-(Trifluoromethyl)cyclohexanol for Research and Development Applications

This document provides an in-depth technical guide on the safety protocols and handling precautions for 4-(Trifluoromethyl)cyclohexanol. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation. By grounding these protocols in the specific chemical properties of the compound, we aim to create a self-validating system of safety that ensures the well-being of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and Foundational Risk Assessment

A robust safety culture begins with a thorough understanding of the material . This compound, a valuable fluorinated building block in medicinal chemistry, possesses specific hazards that must be managed proactively. Its properties are influenced by both the cyclohexanol ring and the electron-withdrawing trifluoromethyl (-CF3) group.

Physicochemical and Hazard Profile

A summary of the compound's identity and key hazard classifications is essential for any risk assessment.

| Property | Data | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Mixture of cis- and trans- isomers | |

| CAS Number | 30129-18-1 (mixture); 75091-93-9 (trans-isomer) | [1][2] |

| Molecular Formula | C₇H₁₁F₃O | [2] |

| Molecular Weight | 168.16 g/mol | [2] |

| Appearance | Colorless liquid or solid | [3] |

| GHS Classification | Hazard Class | Hazard Statement |

| Skin Irritation, Category 2 | H315: Causes skin irritation | |

| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation | |

| STOT (Single Exposure), Category 3 | H335: May cause respiratory irritation | |

| Flammability | H227: Combustible liquid |

Toxicological Insights and Rationale

The Globally Harmonized System (GHS) classifications provide a clear warning, but understanding the underlying toxicology is key to appreciating the risks.

-

Dermal and Ocular Irritation (H315, H319): Like many alcohols, this compound can defat the skin, leading to dryness, redness, and irritation upon prolonged contact.[1] Its ability to cause serious eye irritation necessitates stringent eye protection, as splashes can lead to significant and potentially lasting damage.[1]

-

Respiratory Irritation (H335): The compound's volatility, although potentially low, allows for inhalation of vapors or aerosols, which can irritate the mucous membranes of the respiratory tract.[2] The trifluoromethyl group may contribute to this reactivity. Therefore, handling this compound in an open bench environment is unacceptable.

-

Combustibility (H227): While not highly flammable, it is a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures. This is a critical consideration for storage and during heating operations.

The Risk Assessment Workflow

A systematic approach to risk assessment is non-negotiable. The goal is to move from hazard identification to the implementation of robust and reliable control measures. The following workflow should be documented before any new procedure involving this compound is initiated.